Product packaging for 1-Ethyl-3-methylimidazolium bicarbonate(Cat. No.:CAS No. 947601-94-7)

1-Ethyl-3-methylimidazolium bicarbonate

Cat. No.: B3196016
CAS No.: 947601-94-7
M. Wt: 172.18 g/mol
InChI Key: ULMGNXSIBNEBFL-UHFFFAOYSA-M
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Description

Evolution and Significance of Imidazolium-Based Ionic Liquids in Green Chemistry

Imidazolium-based ionic liquids have emerged as a cornerstone of green chemistry, offering a viable alternative to traditional volatile organic solvents. srce.hr Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have made them attractive for a wide range of applications. mdpi.comrsc.orgnih.gov The significance of these compounds lies in their potential to reduce the environmental impact of chemical processes.

The evolution of imidazolium-based ionic liquids has been marked by a systematic exploration of different cation and anion pairings to achieve desired properties. mdpi.com Researchers have investigated how modifications to the alkyl chain length on the imidazolium (B1220033) cation and the nature of the anion influence properties such as viscosity, density, and solubility. conicet.gov.arresearchgate.netrsc.org This "designer" nature of ionic liquids allows for the creation of task-specific materials tailored for applications like catalysis, separations, and electrochemistry. rsc.org

The bicarbonate anion ([HCO3]⁻) is of particular interest due to its role in carbon dioxide (CO2) chemistry. Ionic liquids containing basic anions, such as bicarbonate, have been investigated for their ability to capture CO2 through chemical absorption. acs.orgresearchgate.net This has significant implications for carbon capture and utilization (CCU) technologies, which aim to mitigate greenhouse gas emissions.

Academic Relevance of 1-Ethyl-3-methylimidazolium (B1214524) Bicarbonate in Contemporary Chemical Science

The academic relevance of 1-ethyl-3-methylimidazolium bicarbonate stems from its potential applications as both a solvent and a catalyst. The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is one of the most extensively studied imidazolium cations, known for contributing to low viscosity and a wide electrochemical window in the resulting ionic liquids. nih.gov

When paired with the bicarbonate anion, [EMIM][HCO3] becomes a promising candidate for several advanced applications:

CO2 Capture: Imidazolium-based ionic liquids are at the forefront of research into new materials for CO2 capture. nih.govmdpi.comyoutube.com The bicarbonate anion can chemically interact with CO2, and research into similar imidazolium ionic liquids suggests that [EMIM][HCO3] could exhibit favorable absorption characteristics. nih.govnih.govnih.gov

Catalysis: Imidazolium bicarbonates can act as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. acs.orgacs.org The in-situ generation of NHCs from stable precursors like [EMIM][HCO3] is a significant area of research, offering a safer and more convenient alternative to handling free carbenes. acs.org These catalysts have shown efficacy in reactions such as the synthesis of cyclic carbonates from CO2 and olefins. rsc.org

Green Synthesis: The use of [EMIM][HCO3] as a reaction medium aligns with the principles of green chemistry. Its potential as a recyclable, non-volatile solvent makes it an attractive medium for various organic transformations.

Historical Trajectories in the Development of Imidazolium Bicarbonates for Research Applications

The development of imidazolium-based ionic liquids dates back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate. researchgate.net However, it was the introduction of 1,3-dialkylimidazolium cations in the 1980s that significantly propelled the field forward. researchgate.net The synthesis of air and water-stable imidazolium salts further expanded their applicability.

The specific focus on imidazolium bicarbonates is a more recent development, driven by the increasing interest in CO2 utilization and green catalysis. The synthesis of imidazolium hydrogen carbonates is often achieved through a straightforward anion metathesis reaction of the corresponding imidazolium halide with a bicarbonate salt, such as potassium bicarbonate. acs.orgacs.org This relatively simple synthesis route has made these compounds more accessible for research purposes.

Research on closely related compounds, such as 1-allyl-3-methyl-imidazolium bicarbonate, has provided valuable insights into the properties and potential applications of this class of ionic liquids, including their thermal behavior and conductivity. researchgate.net While detailed historical accounts specifically for this compound are not extensively documented in widely available literature, its development can be seen as a logical progression within the broader field of imidazolium ionic liquid research, combining a well-established cation with a functionally significant anion.

Compound Properties and Research Data

To provide a clearer understanding of the characteristics of this compound and related compounds, the following data tables summarize key physical and chemical properties.

Table 1: Physicochemical Properties of the 1-Ethyl-3-methylimidazolium Cation

PropertyValue
IUPAC Name 1-ethyl-3-methylimidazol-3-ium
Molecular Formula C6H11N2+
Molecular Weight 111.17 g/mol
InChI InChI=1S/C6H11N2/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3/q+1
SMILES CCN1C=CN+C

Data sourced from PubChem CID 174076.

Table 2: General Properties and Synthesis of Imidazolium Bicarbonates

CharacteristicDescriptionReference
Typical Synthesis Method Anion metathesis of an imidazolium halide (e.g., [EMIM]Br) with a bicarbonate salt (e.g., KHCO3) in a solvent like methanol. acs.orgacs.org
Key Application Area Precursors for N-heterocyclic carbene (NHC) catalysis. acs.orgacs.org
Catalytic Function The bicarbonate anion and the in-situ formed carbene-CO2 adduct can act as bifunctional catalysts. rsc.org
Role in CO2 Conversion Catalyzes the synthesis of valuable chemicals like cyclic carbonates from CO2. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O3 B3196016 1-Ethyl-3-methylimidazolium bicarbonate CAS No. 947601-94-7

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CH2O3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;(H2,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMGNXSIBNEBFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723460
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-94-7
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL-3-METHYLIMIDAZOLIUM HYDROGEN CARBONATE
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Synthetic Methodologies and Advanced Purification Protocols for 1 Ethyl 3 Methylimidazolium Bicarbonate

Diverse Synthetic Pathways for 1-Ethyl-3-methylimidazolium (B1214524) bicarbonate

The synthesis of 1-ethyl-3-methylimidazolium bicarbonate can be approached through several methodologies, primarily involving anion exchange or direct synthesis strategies. These methods are often guided by the principles of green chemistry to ensure environmentally benign production.

Anion Exchange Strategies in Ionic Liquid Synthesis

Anion exchange is a common and versatile method for synthesizing a wide array of ionic liquids, including those with the 1-ethyl-3-methylimidazolium ([EMIM]+) cation. This strategy typically involves a two-step process. First, a precursor salt, usually a halide such as 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) or 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), is synthesized. google.comresearchgate.net The synthesis of [EMIM]Br can be achieved by reacting 1-methylimidazole (B24206) with bromoethane. researchgate.net

Following the synthesis of the [EMIM]-halide precursor, the halide anion is exchanged for the desired bicarbonate anion. This can be accomplished by reacting the [EMIM]-halide with a bicarbonate salt, such as silver bicarbonate. The insolubility of the resulting silver halide drives the reaction towards the formation of the desired ionic liquid. researchgate.net Another approach involves passing a solution of the [EMIM]-halide through a basic ion-exchange resin to generate 1-ethyl-3-methylimidazolium hydroxide (B78521) ([EMIM]OH), which is then neutralized with an acid—in this case, carbonic acid (formed from CO2 in water)—to yield the target bicarbonate salt. researchgate.net

A similar anion metathesis process is used for the synthesis of other [EMIM]-based ionic liquids. For instance, 1-ethyl-3-methylimidazolium fluoride (B91410) ([EMIM]F) can be synthesized from [EMIM]Cl or [EMIM]Br by reaction with silver fluoride. researchgate.net Likewise, 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) can be prepared by reacting [EMIM]Br with sodium tetrafluoroborate in deionized water. google.com

Direct Synthesis Approaches and Reaction Optimization

Direct synthesis methods offer a more streamlined approach to producing ionic liquids by avoiding the intermediate halide salt. A notable example is the "Carbonate Based Ionic Liquid Synthesis (CBILS®)" route, which has been developed for the synthesis of 1-ethyl-3-methylimidazolium methylcarbonate (B8334205) ([EMIM][MeOCO2]), a closely related compound to the bicarbonate. rsc.org This process involves the direct reaction of a starting base, such as 1-ethylimidazole, with a methylating agent like dimethyl carbonate. rsc.org

The reaction to form [EMIM][MeOCO2] can be optimized for temperature, pressure, and reaction time to achieve high yields. rsc.org For example, continuous flow methods have been explored to enhance the efficiency of this synthesis. rsc.org While this specific route produces the methylcarbonate, the underlying principle of direct alkylation and carbonate formation could potentially be adapted for the synthesis of this compound, for instance, through the reaction of 1-ethyl-3-methylimidazolium with a source of the bicarbonate anion under optimized conditions.

The reaction between CO2 and certain imidazolium-based ionic liquids can also lead to the formation of imidazolium-carboxylate species, suggesting a potential direct pathway for bicarbonate synthesis. nih.gov

Principles of Green Chemistry in this compound Production

The synthesis of ionic liquids is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. alfa-chemical.com The use of dimethyl carbonate in the synthesis of [EMIM][MeOCO2] is an example of employing a greener reagent. rsc.org Furthermore, developing solvent-free synthesis methods is a key aspect of green chemistry in ionic liquid production. alfa-chemical.com

The choice of anion source in anion exchange reactions also has green chemistry implications. Using reagents that result in easily separable and non-toxic byproducts is preferred. The ultimate goal is to develop synthetic routes that are not only efficient but also environmentally sustainable. researchgate.net The direct synthesis of ionic liquids from CO2 is a particularly attractive green strategy, as it utilizes a renewable and abundant C1 feedstock. researchgate.net

Techniques for Purifying Research-Grade this compound

The purity of ionic liquids is crucial for their application in research and industry, as impurities can significantly alter their physicochemical properties. researchgate.net Various techniques are employed to achieve research-grade purity for this compound.

Solvent-Based Extraction and Washing Procedures

Solvent-based extraction and washing are fundamental purification techniques. After synthesis, the crude ionic liquid is often washed with a suitable organic solvent, such as ethyl acetate (B1210297), to remove unreacted starting materials and organic impurities. alfa-chemical.com The choice of solvent is critical; it should be immiscible with the ionic liquid and have a high affinity for the impurities.

For removing halide impurities, which are common in anion exchange syntheses, continuous liquid-liquid extraction can be employed. google.com This involves dissolving the ionic liquid in water and continuously extracting it with an organic solvent like dichloromethane. The halide impurities remain in the aqueous phase, while the purified ionic liquid is recovered from the organic phase. google.com This process can be repeated until a negative test for the halide ion (e.g., with silver nitrate) is achieved. google.com Decolorizing charcoal can also be used to remove colored impurities from aqueous solutions of the ionic liquid precursor before the anion exchange step. google.com

Chromatographic Methods for Impurity Separation

Chromatographic techniques offer a higher degree of purification and are essential for obtaining research-grade ionic liquids. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing the purity of ionic liquids and for their preparative separation. rsc.org Different HPLC modes, such as reversed-phase or ion-exchange chromatography, can be utilized depending on the nature of the impurities.

Ion-exchange chromatography, in particular, is well-suited for removing anionic impurities. rsc.org For the analysis of anionic impurities like halides, an anion exchange column can be used with an appropriate eluent. rsc.org For the separation of the final product, a plug of silica (B1680970) gel can be used to filter the ionic liquid solution, effectively removing certain polar impurities. google.com

The following table provides a summary of the synthetic and purification techniques discussed:

Technique Description Reference
Anion Exchange Synthesis via a halide precursor followed by exchange with the desired anion. google.com, researchgate.net, researchgate.net
Direct Synthesis Direct reaction of starting materials to form the ionic liquid, such as the CBILS® route for the related methylcarbonate. rsc.org
Green Chemistry Principles Use of less hazardous reagents (e.g., dimethyl carbonate), solvent-free conditions, and utilization of CO2. alfa-chemical.com, rsc.org, researchgate.net, researchgate.net
Solvent Extraction and Washing Removal of impurities by washing with immiscible organic solvents like ethyl acetate or using liquid-liquid extraction. alfa-chemical.com, google.com
Chromatography High-purity separation using techniques like HPLC and ion-exchange chromatography. google.com, rsc.org

Crystallization-Driven Purification Processes

Crystallization is a powerful technique for achieving high purity in chemical compounds. However, for many ionic liquids, including those based on the 1-ethyl-3-methylimidazolium cation, inducing crystallization can be challenging due to their tendency to form supercooled liquids and glasses.

A computational study on a series of 20 1-ethyl-3-methylimidazolium-based ionic liquids investigated the factors influencing their ability to crystallize. rsc.org The study utilized molecular dynamics simulations and quantum-chemical calculations to analyze structural, energetic, and diffusion parameters. rsc.org While this particular study did not specifically include the bicarbonate anion, it did find that for 1-ethyl-3-methylimidazolium acetate, strong inter-ionic interactions and the importance of dispersion forces for cohesion were significant factors that impede crystallization. rsc.org These insights suggest that similar challenges may be present for the bicarbonate analogue due to the potential for strong hydrogen bonding.

One approach to overcome the challenges of crystallizing ionic liquids is through fractional crystallization from a melt, potentially with the aid of an entrainer substance. A patented method describes the purification of ionic liquids by inducing partial crystallization from the melt and then separating the crystalline fraction from the remaining liquid. researchgate.net This process can be enhanced by the addition of an entrainer, which can facilitate the crystallization process. researchgate.net Although not specifically demonstrated for this compound, this technique represents a potential pathway for its purification.

Another patented method for purifying ionic liquids involves the partial crystallization of the substance from its molten state, followed by the separation of the resulting crystals from the liquid melt. roco.global This general approach could be adapted for the purification of this compound, provided that suitable conditions for crystallization can be established.

Research on magnetic ionic liquids, such as 1-ethyl- and 1-butyl-3-methylimidazolium tetrachloroferrate(III), has utilized powder X-ray thermodiffraction to monitor the crystallization process. researchgate.net This analytical technique could be valuable in developing and optimizing crystallization protocols for this compound.

Table 1: Factors Influencing Crystallization of 1-Ethyl-3-methylimidazolium Ionic Liquids

FactorInfluence on CrystallizationRelevance to [EMIM][HCO₃]
Inter-ionic Interactions Strong interactions can hinder the ordering required for crystal lattice formation. rsc.orgThe bicarbonate anion can form strong hydrogen bonds, potentially making crystallization difficult.
Dispersion Forces Significant dispersion forces contribute to cohesion and can impede crystallization. rsc.orgThis is a general factor for many ionic liquids that would also apply to the bicarbonate salt.
Anion Symmetry and Shape The geometry of the anion plays a role in how well ions can pack into a crystal lattice.The planar nature of the bicarbonate ion might influence packing efficiency.
Presence of Impurities Impurities can disrupt the crystal lattice and inhibit crystallization.The presence of precursor halides or other anions would need to be minimized.

Analytical Methods for Assessing Purity and Anion Contamination in Synthesized Samples

A thorough analysis of synthesized this compound is crucial to confirm its identity and quantify any impurities. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

The chemical identity and purity of 1-ethyl-3-methylimidazolium based ionic liquids are often established using a suite of analytical methods. For instance, in the characterization of 1-ethyl-3-methylimidazolium chloride, techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) were used to confirm the chemical identity. nih.gov Purity was further assessed using high-performance liquid chromatography (HPLC) with both evaporative light scattering detection (ELSD) and ultraviolet (UV) detection. nih.gov The chloride content, a common impurity from synthesis, was quantified using ion chromatography (IC). nih.gov

In the context of CO₂ capture, NMR spectroscopy has been used to study the reaction between CO₂ and 1-ethyl-3-methylimidazolium ionic liquids with aprotic heterocyclic anions, confirming the formation of imidazolium-carboxylate and carbamate (B1207046) species. nih.gov This demonstrates the utility of ¹H and ¹³C NMR for tracking reactions involving the imidazolium (B1220033) cation and carbonate or bicarbonate species.

A study on the synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate (B86663) utilized thin-layer chromatography (TLC) to monitor the reaction progress. alfa-chemical.com While not a quantitative method for final purity assessment, it is a useful tool during synthesis.

The supporting information for a study on imidazolium-based ionic liquids provides ¹H and ¹³C NMR data for 1-ethyl-3-methylimidazolium hydroxide, a direct precursor to the bicarbonate salt. rsc.org This data is invaluable for confirming the successful synthesis of the cation.

Table 2: Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePurposeExpected Observations/Data
¹H NMR Spectroscopy Structural confirmation and detection of proton-containing impurities.Characteristic peaks for the ethyl and methyl groups and the imidazolium ring protons of the cation. rsc.org The presence of residual solvents or organic impurities would be indicated by additional peaks.
¹³C NMR Spectroscopy Structural confirmation and detection of carbon-containing impurities.Resonances corresponding to the carbon atoms of the 1-ethyl-3-methylimidazolium cation and the bicarbonate anion. nih.govrsc.org
Ion Chromatography (IC) Quantification of anionic impurities, particularly halides (e.g., Cl⁻, Br⁻) and other anions like carbonate (CO₃²⁻). nih.govSeparation and quantification of different anions present in the sample, allowing for the determination of halide and carbonate contamination levels.
High-Performance Liquid Chromatography (HPLC) Assessment of overall purity and detection of non-volatile impurities. nih.govA main peak corresponding to the ionic liquid with potential minor peaks indicating impurities. UV and/or ELSD detectors are commonly used.
Mass Spectrometry (MS) Confirmation of the mass of the cation. nih.govrsc.orgA peak corresponding to the mass-to-charge ratio (m/z) of the 1-ethyl-3-methylimidazolium cation (C₆H₁₁N₂⁺), which is approximately 111.1 Da. rsc.org
Infrared (IR) Spectroscopy Confirmation of functional groups.Characteristic absorption bands for the C-H, C-N, and C=C vibrations of the imidazolium ring and the vibrations of the bicarbonate anion.
Karl Fischer Titration Quantification of water content. nih.govDetermination of the percentage of water in the sample, which is important as ionic liquids can be hygroscopic.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Ethyl 3 Methylimidazolium Bicarbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, dynamics, and interactions within ionic liquids.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for verifying the molecular structure of the 1-ethyl-3-methylimidazolium (B1214524) cation. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, each proton and carbon atom in the [EMIM]⁺ cation can be unambiguously assigned.

While specific NMR data for 1-ethyl-3-methylimidazolium bicarbonate is not extensively documented in readily available literature, the spectral data for the [EMIM]⁺ cation is well-established from studies of its salts with other anions, such as iodide or chloride. sapub.orgchemicalbook.com The chemical environment of the cation is largely preserved, leading to similar and predictable NMR spectra.

The ¹H NMR spectrum of the [EMIM]⁺ cation characteristically displays signals for the acidic proton on the imidazolium (B1220033) ring (C2-H), the two other ring protons (C4-H and C5-H), and the protons of the ethyl and methyl substituents. sapub.org The C2-H proton is the most deshielded due to its position between two nitrogen atoms, appearing as a singlet at a high chemical shift. sapub.org The ethyl group's methylene (B1212753) (–CH₂–) protons appear as a quartet, coupled to the methyl (–CH₃) protons, which in turn appear as a triplet. sapub.org The N-methyl group protons appear as a distinct singlet. sapub.org

Similarly, the ¹³C NMR spectrum provides definitive signals for each carbon atom in the cation. The C2 carbon is the most downfield, followed by the C4 and C5 carbons of the imidazolium ring. The carbons of the ethyl and methyl groups appear in the upfield region. sapub.org

The presence of the bicarbonate anion would be confirmed by a signal in the ¹³C NMR spectrum typically around 160-169 ppm, although its observation can be complicated by exchange dynamics with dissolved carbon dioxide and water. ua.ptacs.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation Data compiled from studies on various [EMIM]⁺ salts, such as [EMIM][I], in CDCl₃. sapub.org The exact chemical shifts for [EMIM][HCO₃] may vary depending on the solvent and experimental conditions.

NucleusAssignmentTypical Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
¹HC(2)-H~10.05Singlet
C(4,5)-H~7.53Doublet of doublets
N-CH₂-CH₃~4.47Quartet
N-CH₃~4.12Singlet
N-CH₂-CH₃~1.63Triplet
¹³CC(2)~135.4N/A
C(4)~123.2N/A
C(5)~121.9N/A
N-CH₂-CH₃~44.7N/A
N-CH₃~36.8N/A
N-CH₂-CH₃~15.2N/A

Two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments and probing the spatial and through-bond relationships between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduyoutube.com For the [EMIM]⁺ cation, a COSY spectrum would show a cross-peak between the methylene (–CH₂–) and methyl (–CH₃) protons of the ethyl group, confirming their connectivity. It would also show correlations between the C4-H and C5-H protons on the imidazolium ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). princeton.edu An HSQC spectrum is crucial for assigning carbon signals based on their known proton attachments. For instance, the proton signal at ~4.47 ppm would show a correlation to the carbon signal at ~44.7 ppm, confirming the assignment of the N-CH₂ group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. In the [EMIM]⁺ cation, an HMBC spectrum would show correlations from the N-methyl protons to the C2 and C5 ring carbons, and from the N-ethyl protons to the C2 and C4 ring carbons, definitively establishing the substitution pattern on the imidazolium ring. youtube.com

Solid-state NMR (ssNMR) is a vital technique for studying the structure and dynamics of materials in the solid phase, where the anisotropic interactions that are averaged out in solution can be observed. For this compound, ssNMR could provide significant insights into its crystalline and amorphous states. The technique can differentiate between different polymorphs (crystal structures) by observing distinct chemical shifts and peak shapes. Furthermore, ssNMR can probe the local environment and mobility of both the [EMIM]⁺ cation and the [HCO₃]⁻ anion in the solid state, offering information on ion packing, hydrogen bonding interactions, and phase transitions.

In the liquid state, ionic liquids are not simply composed of free ions but exist in a complex equilibrium involving ion pairs, larger aggregates, and free ions. NMR spectroscopy, particularly Pulsed-Field Gradient (PFG) NMR, is a key method for studying these phenomena. nih.gov

By measuring the self-diffusion coefficients of the cation and anion, PFG-NMR can provide information on the degree of ion pairing. nih.gov In cases of strong ion pairing, the cation and anion tend to diffuse together as a single unit, resulting in similar diffusion coefficients. Studies on other [EMIM]⁺-based ionic liquids have shown that the nature of the anion significantly influences these interactions. nih.gov For instance, the [EMIM]⁺ cation shows a strong degree of ion pairing with the acetate (B1210297) anion, which is attributed to strong hydrogen bonding between the acetate and the acidic ring protons of the cation. nih.gov Given the hydrogen-bonding capability of the bicarbonate anion, similar strong ion-pairing interactions would be expected in this compound. DFT and molecular dynamics studies on related systems suggest that anions coordinate to the cation primarily within the ring plane, interacting with the acidic C-H protons. chemrxiv.orgchemrxiv.org

Vibrational Spectroscopy Analysis: FTIR and Raman Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present, molecular symmetry, and intermolecular interactions, making them ideal for characterizing ionic liquids. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. The resulting spectrum provides a "fingerprint" based on its functional groups. For this compound, the FTIR spectrum would be a superposition of the vibrational modes of the [EMIM]⁺ cation and the [HCO₃]⁻ anion. researchgate.netnih.gov

Key characteristic bands for the [EMIM]⁺ cation include C-H stretching vibrations of the aromatic imidazolium ring and the aliphatic ethyl and methyl groups, as well as various ring deformation and bending modes. nih.govresearchgate.net The C-H stretching modes of the imidazolium ring are typically observed in the 3100-3200 cm⁻¹ region, while the aliphatic C-H stretches appear between 2800 and 3000 cm⁻¹. researchgate.net

The bicarbonate anion has characteristic vibrational modes including O-H stretching, asymmetric and symmetric COO⁻ stretching, and C-O stretching. These bands provide clear evidence for the presence and local environment of the anion.

Table 2: Key Infrared (IR) and Raman Vibrational Modes for the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation Data compiled from studies on various [EMIM]⁺ salts. nih.govresearchgate.netnih.govresearchgate.net The exact frequencies for [EMIM][HCO₃] may be shifted due to specific cation-anion interactions.

Frequency (cm⁻¹)AssignmentTechnique
~3140-3150Ring C-H StretchIR/Raman
~2870-3000Alkyl C-H StretchIR/Raman
~1560-1570Ring C=N/C=C StretchIR/Raman
~1160-1170Ring C-H In-plane BendIR/Raman
~610-650Imidazolium Ring Bending/DeformationIR
~240-450EMI⁺ Conformational Modes (Planar/Non-planar ethyl group)Raman

Raman spectroscopy, which measures inelastic scattering of light, is complementary to FTIR. Studies on [EMIM]⁺ salts have revealed the existence of a conformational equilibrium related to the orientation of the ethyl group relative to the imidazolium ring. nih.govresearchgate.net Raman bands in the low-frequency region (200-500 cm⁻¹) are sensitive to these different conformers (planar and non-planar), providing insight into the dynamic structural landscape of the cation in the liquid state. nih.govresearchgate.net

Raman Spectroscopic Probes for Molecular Vibrations and Conformations

Raman spectroscopy serves as a powerful tool for investigating the molecular structure of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation. Studies on various [EMIM]⁺ salts reveal the existence of a conformational equilibrium, a concept central to understanding its chemical behavior. The ethyl group attached to the imidazolium ring can rotate around the C-N bond, leading to at least two distinct conformers: a planar form and a non-planar form. nih.gov

Quantum chemical calculations and experimental observations have shown that the non-planar conformer is generally more stable. nih.govresearchgate.net The energy difference between the two conformers is small, approximately 2 kJ mol⁻¹, indicating that both are present in equilibrium in the liquid state. nih.govresearchgate.net Specific vibrational bands in the Raman spectrum can be assigned to each conformer, allowing for their distinct identification. For instance, in the 200-500 cm⁻¹ range of the Raman spectrum for [EMIM]⁺ salts, bands at approximately 241, 297, 387, and 430 cm⁻¹ are primarily attributed to the non-planar conformer. nih.govresearchgate.net A distinct band around 448 cm⁻¹ is characteristic of the planar conformer. nih.govresearchgate.net The intensity of these bands can be analyzed at varying temperatures to experimentally determine the enthalpy of the conformational change, which shows good agreement with theoretical calculations. nih.gov

The vibrational assignments for the [EMIM]⁺ cation have been extensively studied and are supported by both infrared (IR) and Raman spectroscopy. nih.govelsevierpure.com While the C-H stretching region around 3000 cm⁻¹ is prominent in Raman spectra, it is notably weak in IR spectra. nih.govelsevierpure.com

Table 1: Raman Bands and Conformational Assignments for the [EMIM]⁺ Cation Data derived from studies on various [EMIM]⁺ salts.

Raman Shift (cm⁻¹)AssignmentConformer
241EMI⁺ ion vibrationNon-planar
297EMI⁺ ion vibrationNon-planar
387EMI⁺ ion vibrationNon-planar
430EMI⁺ ion vibrationNon-planar
448EMI⁺ ion vibrationPlanar

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, including both IR and Raman techniques, is crucial for monitoring chemical reactions involving ionic liquids in real time. This is particularly relevant for this compound, as the bicarbonate anion is often formed via the reaction of a basic ionic liquid with carbon dioxide in the presence of water.

Studies on related systems demonstrate the utility of this approach. For example, when [EMIM]⁺-based ionic liquids with basic aprotic heterocyclic anions (AHAs) are exposed to CO₂, the reaction can be monitored to observe the formation of carbamate (B1207046) and imidazolium-carboxylate species. nih.gov This is analogous to the formation of bicarbonate and indicates that spectroscopy can track the reversible CO₂ capture and release processes. nih.gov The presence of water was noted to decrease CO₂ uptake due to the formation of the protonated form of the anion. nih.gov

Furthermore, quantitative IR spectroscopy has been effectively used to measure the kinetics of thermal decomposition for other [EMIM]⁺ salts, such as 1-ethyl-3-methylimidazolium ethylsulfate. nih.gov By monitoring the change in absorbance of specific vibrational bands over time at elevated temperatures, the rate of decomposition can be accurately determined. nih.gov Such studies have revealed that spectroscopic measurements can provide a more accurate assessment of thermal stability compared to traditional thermogravimetric analysis (TGA), which may overestimate stability. nih.gov These methods are directly applicable to studying the synthesis, CO₂ capture/release cycle, and thermal stability of this compound.

Mass Spectrometry (MS) Approaches for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an indispensable technique for the molecular identification of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and for elucidating its fragmentation pathways upon energetic activation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideally suited for analyzing ionic liquids as it gently transfers ions from solution into the gas phase for detection. In positive-ion mode ESI-MS, this compound produces a prominent signal corresponding to the intact [EMIM]⁺ cation. The cation is detected as the precursor ion [M]⁺.

Table 2: ESI-MS Data for the 1-Ethyl-3-methylimidazolium Cation

PropertyValueSource
Chemical FormulaC₆H₁₁N₂⁺ nih.gov
Exact Mass111.0922 u nih.gov
Precursor Ion (m/z)111.0917 nih.gov
Ionization ModePositive nih.gov
Ionization TechniqueESI nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deep structural insight by isolating the precursor ion ([EMIM]⁺, m/z 111.09) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions reveal the most likely cleavage points in the molecule's structure.

The fragmentation of the [EMIM]⁺ cation is well-characterized. Key fragmentation processes include cleavages within the imidazolium ring and losses of substituents. mdpi.com The most common fragmentation pathways involve the loss of ethylene (B1197577) (C₂H₄) from the ethyl group or the cleavage of the ethyl or methyl groups.

Table 3: Major Fragment Ions of [EMIM]⁺ in MS/MS Analysis Data obtained from CID of precursor ion m/z 111.09.

Fragment Ion (m/z)Proposed LossSource
83.06Loss of C₂H₄ (ethylene) ufz.de
82.06Loss of C₂H₅ radical
68.05Loss of C₂H₄ and CH₃ radical dtic.mil
56.05- ufz.de
42.03- ufz.de

Analysis of Thermal Decomposition Products via Pyrolysis GC-MS

Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful method for identifying the volatile products formed during the thermal decomposition of ionic liquids. While direct Py-GC-MS data for this compound is not prevalent, studies on analogous [EMIM]⁺ salts, such as [EMIM]Br and [EMIM]OAc, provide a clear model for its expected decomposition. nih.govchemrxiv.org

The thermal decomposition of imidazolium-based ionic liquids typically proceeds via an Sₙ2-type mechanism. nih.gov For [EMIM]Br, the vapor evolved upon heating contains alkyl bromides (methyl bromide, ethyl bromide) and alkylimidazoles (1-ethylimidazole, 1-methylimidazole). nih.gov This indicates that the bromide anion acts as a nucleophile, attacking the ethyl or methyl groups of the cation. nih.gov Similarly, the decomposition of [EMIM]OAc is dominated by an Sₙ2 pathway with an activation energy of around 140 kJ·mol⁻¹. chemrxiv.org

Based on these findings, the thermal decomposition of this compound is expected to produce a mixture of products resulting from the bicarbonate anion's interaction with the [EMIM]⁺ cation.

Table 4: Expected Thermal Decomposition Products of [EMIM][HCO₃] Based on decomposition mechanisms of other [EMIM]⁺ salts.

Product ClassSpecific Products
Alkylimidazoles1-ethylimidazole, 1-methylimidazole (B24206)
Decomposition of AnionCarbon dioxide, Water, Methanol, Dimethyl carbonate
Other ProductsN-heterocyclic carbenes (transient)

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound suitable for XRD can be challenging, extensive crystallographic data exists for other salts of the [EMIM]⁺ cation, such as [EMIM]Cl and those with dicyanamide (B8802431) anions. researchgate.netwikipedia.org

These studies confirm the conformations suggested by Raman spectroscopy. For example, different crystalline phases (polymorphs) of an [EMIM]⁺ salt can feature either the planar or non-planar conformation of the cation. researchgate.net In the case of 1-ethyl-3-methylimidazolium dicyanamide, one crystalline form obtained at low temperature contains the cation with the ethyl group in the plane of the imidazolium ring, while a higher-temperature polymorph features a non-planar arrangement. researchgate.net

For this compound, it is expected that strong hydrogen bonding would be a dominant feature of its crystal structure. The bicarbonate anion would act as a potent hydrogen bond acceptor, interacting with the acidic protons on the imidazolium ring, particularly the C2-hydrogen. This interaction would significantly influence the packing of ions in the crystal lattice. The structure of [EMIM]Cl, for instance, melts at 77–79 °C. wikipedia.org The specific arrangement and resulting properties of the bicarbonate salt would be highly dependent on these directional hydrogen bonds.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

No single-crystal X-ray diffraction data for this compound is available in published literature. This analysis would be required to definitively determine its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of the 1-ethyl-3-methylimidazolium cations and bicarbonate anions, including bond lengths, angles, and intermolecular interactions such as hydrogen bonding.

Powder X-ray Diffraction for Polymorphism and Phase Identification

There are no published powder X-ray diffraction (PXRD) patterns for this compound. PXRD studies are essential for identifying crystalline phases, determining the presence of polymorphism (different crystalline forms of the same compound), and assessing sample purity.

Advanced Thermal Analysis in the Context of Reaction Stability

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Specific thermogravimetric analysis data detailing the decomposition kinetics of this compound has not been reported. A TGA study would provide information on its thermal stability, decomposition temperature range, and could be used to calculate kinetic parameters like activation energy. For comparison, the thermal decomposition of sodium bicarbonate (NaHCO₃) is known to begin at approximately 140°C. researchgate.net However, the stability of the ionic liquid would be influenced by the interactions between the imidazolium cation and the bicarbonate anion.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

No differential scanning calorimetry data for this compound is available in the scientific literature. DSC analysis is crucial for identifying thermal events such as melting points, glass transitions, and crystallization events, as well as for quantifying the enthalpy changes associated with these phase transitions.

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 3 Methylimidazolium Bicarbonate

Decomposition Pathways and Stability under Varied Reaction Conditions

The stability of 1-ethyl-3-methylimidazolium (B1214524) bicarbonate is a critical factor for its application, particularly under thermal stress and in the presence of other chemical species. Its decomposition is not a simple process but involves multiple pathways influenced by temperature, water content, and the solvent environment.

The thermal degradation of imidazolium (B1220033) hydrogen carbonates, such as [EMIM][HCO3], is a complex process that typically occurs in stages rather than a single event. acs.org Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) on various (benz)imidazolium hydrogen carbonates shows a degradation profile involving the release of both water (H₂O) and carbon dioxide (CO₂). acs.org This decomposition generally occurs between 108°C and 280°C, with the specific temperature range depending on the structure and substituents of the imidazolium cation. acs.orgresearchgate.net

The process can be viewed as a reversible equilibrium between the imidazolium bicarbonate salt and its constituent parts: an N-heterocyclic carbene (NHC), CO₂, and water. The initial step is often the loss of water, followed by or concomitant with the release of CO₂ via decarboxylation of the bicarbonate anion, which can also involve the formation of an imidazolium-2-carboxylate intermediate. acs.org

Studies on closely related 1,3-disubstituted-2-imidazolium carboxylates (NHC-CO₂ adducts) provide further insight into the decarboxylation step. The stability of these adducts and their tendency to release CO₂ are influenced by:

Steric Bulk : Increasing the steric bulk of the substituents on the nitrogen atoms of the imidazolium ring generally lowers the decarboxylation temperature, making the compound less stable. nih.gov

Electronic Effects : The presence of electron-donating groups on the imidazolium ring enhances the stability of the NHC-CO₂ adduct, making it more resistant to decarboxylation. nih.gov

The decomposition of the 1-ethyl-3-methylimidazolium ([EMIM]) cation itself, when paired with other anions like bromide or acetate (B1210297), typically proceeds through an SN2 nucleophilic substitution pathway, leading to the formation of neutral species like 1-methylimidazole (B24206), ethyl halides, or ethyl acetate. nih.govchemrxiv.org For [EMIM][HCO3], while the primary low-temperature decomposition is driven by the bicarbonate anion, these cation-specific pathways become relevant at higher temperatures.

Table 1: Thermal Decomposition Data for Imidazolium Hydrogen Carbonates

Precursor Type Decomposition Temperature Range Products Released Citation
(Benz)imidazolium Hydrogen Carbonates 108°C - 280°C H₂O and CO₂ (stepwise or concomitant) acs.orgresearchgate.net

The hydrolytic stability of [EMIM][HCO3] is intrinsically linked to its thermal decomposition behavior, as water is a key component in the equilibrium. The synthesis of imidazolium hydrogen carbonates is often achieved through anion metathesis in a solution like methanol, and the resulting salt exists in equilibrium with water and CO₂. acs.org

The stability of 1-ethyl-3-methylimidazolium bicarbonate is highly dependent on the solvent system. In solution, the generation of the corresponding N-heterocyclic carbene (NHC) from imidazolium hydrogen carbonate precursors can be achieved at room temperature, likely facilitated by a simple solvation effect without the need for high temperatures. acs.org This indicates that polar solvents can destabilize the salt by promoting its dissociation into the constituent ions and shifting the equilibrium towards the formation of the free carbene.

Role as a Reagent or Catalyst in Organic Transformations

This compound is not merely a salt but an active participant in chemical reactions, serving as both a reagent carrier and a bifunctional catalyst. Its ability to exist in equilibrium with a highly reactive N-heterocyclic carbene and CO₂ is central to its catalytic applications.

Imidazolium hydrogen carbonates have been identified as highly effective, metal-free, bifunctional catalysts for the chemical fixation of carbon dioxide. rsc.org A significant application is the one-pot synthesis of cyclic carbonates directly from olefins and CO₂. In this process, [EMIM][HCO3] plays a dual role. rsc.org

The reaction mechanism involves two key stages:

Olefin Epoxidation : The bicarbonate anion (HCO₃⁻) is proposed to act as a catalyst for the epoxidation of the olefin, using an oxidant like hydrogen peroxide.

CO₂ Cycloaddition : The ionic liquid spontaneously converts to a carbene-CO₂ adduct (an imidazolium carboxylate). This adduct then catalyzes the cycloaddition of CO₂ to the newly formed epoxide, yielding the final cyclic carbonate product. rsc.org

This bifunctional nature simplifies the synthesis by allowing two distinct catalytic cycles to operate in a single pot under mild conditions. The process has been successfully applied to various olefins, achieving good to excellent yields, and the catalyst can be recycled multiple times without a significant loss of activity. rsc.org This demonstrates a practical pathway for CO₂ utilization where [EMIM][HCO3] acts as both a source of the catalytic species and the reaction medium.

Table 2: Catalytic Performance of Imidazolium Hydrogen Carbonate in Cyclic Carbonate Synthesis from Olefins and CO₂

Olefin Substrate Cyclic Carbonate Yield Citation
Styrene 98% rsc.org
1-Octene 92% rsc.org
Cyclohexene 85% rsc.org

Note: Yields are representative examples from the cited study under optimized reaction conditions.

The catalytic activity of [EMIM][HCO3] is rooted in the distinct acid-base properties of its constituent ions.

Bicarbonate Anion (HCO₃⁻) : As the conjugate base of the weak acid carbonic acid (H₂CO₃), the bicarbonate anion is a moderately strong base. This basicity allows it to act as a catalyst in reactions like olefin epoxidation, as mentioned previously. rsc.org It can also participate in proton transfer steps, facilitating various base-catalyzed transformations.

Imidazolium Cation : The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is acidic. In the presence of a sufficiently basic anion or an external base, this proton can be abstracted to form a highly nucleophilic N-heterocyclic carbene (NHC). acs.orgnih.gov This in-situ generation of an NHC is a cornerstone of its catalytic utility. The resulting carbene is a powerful organocatalyst for reactions such as benzoin (B196080) condensation, transesterification, and cyanosilylation. acs.org

In the context of CO₂ fixation, the ionic liquid acts as a bifunctional acid-base system. The basic bicarbonate anion catalyzes one part of the reaction sequence, while the imidazolium cation serves as a precursor to the NHC, which catalyzes another. rsc.org This cooperative catalysis, where both ions of the ionic liquid play active roles, is a key feature of its chemical reactivity.

Interactions with Substrates and Other Chemical Species

Solvation Behavior of Organic and Inorganic Substrates

The solvation environment within [EMIM]-based ionic liquids is complex, characterized by a network of electrostatic and hydrogen-bonding interactions. Atomistic molecular dynamics (MD) simulations on 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), a closely related precursor, show distinct solvation behavior with well-defined solvation shells. rsc.org The composition of these shells is highly dependent on the charge of the solute, indicating that electrostatic forces dominate the solvation process for charged species. rsc.org This enthalpic dominance results in a long-range ordering effect of the solvent ions around the solute. rsc.org

Studies on 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) in aqueous solutions containing electrolytes like potassium carbonate reveal that the ionic liquid acts as a "structure maker". frontiersin.org The addition of electrolytes and changes in temperature can alter the solvation and hydration layers around the ions. frontiersin.org For instance, apparent molar volumes of [EMIM]Cl are larger in aqueous electrolyte solutions than in pure water and increase with temperature, which is attributed to the shrinkage of the solvent around the ions and the release of water molecules from the hydration layer upon heating. frontiersin.org The challenges of high viscosity in some ionic liquid applications can be addressed by the addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO), which can enhance the free mobility of ions and influence interactions based on dielectric constants and the nature of the anion. researchgate.net

Complexation and Supramolecular Interactions in Reaction Media

The bicarbonate anion is often formed in situ through the reaction of a basic ionic liquid with carbon dioxide. The interaction between CO2 and [EMIM]-based ionic liquids is a prime example of complexation. In the case of 1-ethyl-3-methylimidazolium acetate, CO2 capture involves a 1:1 stoichiometric chemical reaction to form an imidazolium-carboxylate adduct and acetic acid. ntnu.no This chemisorption process is a key interaction that defines the reactive nature of the system. ntnu.no

Beyond direct reactions, supramolecular interactions are prevalent. Computational studies on mixtures of [EMIM][OAc] and various inorganic salts show the formation of aggregates. rsc.org These calculations indicate that the acetate anion establishes preferential interactions with the cation of the inorganic salt (e.g., ammonium), which in turn affects the engagement of the [EMIM]+ cation in the media. rsc.org Similarly, density functional theory (DFT) and MD simulations of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide with carbonate co-solvents reveal that weak C-H---O/N hydrogen bonds and charge transfer are the dominant interactions. chemrxiv.org The addition of carbonate co-solvents can disrupt the original ordering of the pure ionic liquid, creating a more structured system while reducing the hydrogen bond interaction between the primary cation and anion. chemrxiv.org

Spectroscopic and Computational Insights into Reaction Intermediates

Spectroscopic and computational methods are indispensable for identifying and characterizing the transient species that form during reactions involving this compound and related compounds.

Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for this purpose. The reaction of CO2 with basic [EMIM]-based ionic liquids has been monitored using these techniques to identify intermediates. In studies involving [EMIM] with aprotic heterocyclic anions (AHA), both ¹H and ¹³C NMR spectroscopy were used to verify the presence of imidazolium-carboxylate and carbamate (B1207046) anion species. acs.orgnih.gov An interesting proposed mechanism involves an equilibrium proton exchange between the imidazolium cation and the basic anion in the presence of CO2, leading to the formation of a transient N-heterocyclic carbene (NHC) species that rapidly reacts with CO2. acs.orgnih.gov

For the [EMIM][OAc] system reacting with CO2, ¹H NMR provides clear evidence of the formation of the chemisorptive product. ntnu.no New peaks appear in the spectrum after CO2 absorption that are distinct from the signals of the unreacted ionic liquid, allowing for the quantification of the adduct. ntnu.no

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for [EMIM][OAc] Before and After CO₂ Absorption This table illustrates the appearance of new signals corresponding to the 1-ethyl-3-methylimidazolium-2-carboxylate adduct, indicating the formation of a reaction intermediate.

Proton Label[EMIM][OAc] (Unreacted)[EMIM][OAc] + CO₂ (Adduct)
1 (N-CH -N)~9.6-
8 (N-C O₂-N)-~10.0
2 (H C=CH)~7.5~8.0
3 (HC=CH )~7.5~8.0
4 (N-CH ₂-CH₃)~4.4~4.8
5 (N-CH ₃)~4.0~4.4
Data derived from ¹H NMR spectra of [EMIM][OAc] reacting with CO₂. ntnu.no

Computational chemistry, particularly DFT, provides deeper insights into the structures and energetics of these intermediates. Calculations on various [EMIM]-anion pairs have elucidated the nature of the interactions. For example, studies on [EMIM] lactate (B86563) revealed that C-H···O hydrogen bonds have some covalent character, which is evidenced by electron transfer from the lone pairs of the anion's oxygen atoms to the antibonding C-H orbital of the cation. sciengine.com This charge transfer results in an elongation and a red shift in the calculated IR spectrum for the involved C-H bonds. sciengine.com Similar DFT and MD studies on [EMIM] bis(trifluoromethylsulfonyl)imide show that charge transfer occurs from the lone pairs of the anion's oxygen and nitrogen atoms to the antibonding orbitals of the cation's C-H and N-C bonds. chemrxiv.org These computational models, often combined with experimental IR and UV-vis spectroscopy, help to analyze molecular interactions and interpret spectra by correlating observed features with specific hydrogen bonding structures and electronic transitions of calculated conformers. nih.govrsc.org

Table 2: Computationally Derived Interaction Properties for [EMIM]-Anion Complexes This table presents examples of data obtained from computational studies, highlighting the nature of interactions between the [EMIM] cation and different anions.

SystemInteraction TypeKey FindingComputational MethodReference
[EMIM][Lactate]Hydrogen BondingC-H···O bonds show partial covalent character.DFT (B3LYP/6-31++G**) sciengine.com
[EMIM][bis(trifluoromethylsulfonyl)imide]Charge TransferElectron density transfer from anion (O, N lone pairs) to cation (C-H, N-C antibonding orbitals).DFT and MD chemrxiv.org
[EMIM][trifluoroacetate]H-Bonding InhomogeneityMultimodal character in IR spectra indicates different H-bonding structures (e.g., to C2-H vs C4/5-H).DFT and 2D IR Spectroscopy rsc.org
[EMIM][Acetate] + Inorganic SaltsAggregate FormationPreferential interaction between the acetate anion and the salt cation.Computational Calculations rsc.org

These spectroscopic and computational investigations are crucial for understanding the reaction mechanisms at a molecular level, enabling the rational design of ionic liquids for specific applications.

Applications in Advanced Chemical Processes and Green Chemistry Technologies

Carbon Capture, Utilization, and Storage (CCUS) Methodologies

1-Ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][OAc]) has been identified as a promising solvent for post-combustion CO₂ capture, largely due to its favorable properties such as negligible vapor pressure, high thermal stability, and a strong affinity for CO₂. ntnu.no Unlike traditional amine-based solvents like monoethanolamine (MEA), [Emim][OAc] can offer advantages in terms of energy consumption for regeneration. researchgate.netresearchgate.net

The CO₂ capture process using [Emim][OAc] is a reversible chemical absorption system. The ionic liquid can effectively absorb CO₂ from flue gas streams, even at low partial pressures, due to a chemical reaction between the acetate anion and CO₂. researchgate.netaidic.it This chemisorption process allows for high absorption capacity. ntnu.no

The absorbed CO₂ can be released, or desorbed, to regenerate the ionic liquid for reuse. This reversibility is crucial for creating a cyclic capture process. Desorption is typically achieved by altering the process conditions, such as increasing the temperature or reducing the pressure (vacuum). aidic.itmdpi.com Studies have shown that membrane vacuum regeneration (MVR) is a promising technology for this purpose, achieving high regeneration efficiencies. mdpi.comnih.gov For instance, at 313 K and a vacuum pressure of 0.04 bar, a regeneration efficiency of 92% has been reported for [Emim][OAc]. nih.gov

The capture of CO₂ by 1-Ethyl-3-methylimidazolium acetate is primarily a chemisorption process, which distinguishes it from ionic liquids that rely solely on physical absorption. ntnu.no The exact mechanism has been a subject of detailed investigation, with several pathways proposed:

Bicarbonate Formation: A widely discussed mechanism involves the acetate anion reacting with CO₂. One proposed pathway suggests that the acetate anion abstracts a proton from the C2 position of the imidazolium (B1220033) cation. The resulting N-heterocyclic carbene then reacts with CO₂. Subsequently, the previously formed acetic acid protonates the intermediate to form an imidazolium bicarbonate species. acs.org

Physical Absorption: While chemisorption is the dominant process, some degree of physical absorption of CO₂ within the ionic liquid matrix also occurs, though its contribution is less significant compared to the chemical reaction. youtube.com

These mechanisms underscore the reactive nature of the acetate anion, which is fundamental to the high efficiency of [Emim][OAc] in capturing CO₂. rsc.org

Thermal Swing: Applying heat is a common method. The chemical bond between the IL and CO₂ is broken at elevated temperatures, releasing the CO₂ as a pure gas. However, the heat of absorption for [Emim][OAc] is lower than that for MEA, suggesting a potentially lower energy requirement for thermal regeneration. researchgate.netresearchgate.net

Pressure/Vacuum Swing: Reducing the pressure, often to a vacuum, shifts the equilibrium, causing the CO₂ to desorb from the ionic liquid. mdpi.com This method can be effective even at moderate temperatures. A flash technique, which involves decreasing the pressure and increasing the temperature, has been simulated as an effective regeneration method instead of a traditional stripper column. aidic.it

Table 1: Comparison of CO₂ Capture Performance

SolventCapture TechnologyKey Operating ConditionRegeneration EfficiencyOverall CO₂ Capture PerformanceReference
[Emim][OAc]Membrane Vacuum Regeneration (MVR)313 K, 0.04 bar92%61% nih.gov
[Emim][MS] (physical absorbent)Membrane Vacuum Regeneration (MVR)313 K, 0.04 bar83%21% nih.gov
MEA (30 wt. %)Conventional StrippingReboiler at 116 °CNot specified90% (design target) aidic.it

Biomass Processing and Lignocellulosic Valorization

In the field of biomass valorization, 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]) is recognized as a highly effective solvent for the pretreatment of lignocellulosic biomass. fao.orgmdpi.com Its ability to dissolve large biomacromolecules like cellulose (B213188) and lignin (B12514952) is crucial for overcoming the natural recalcitrance of biomass, making its components more accessible for subsequent conversion into biofuels and value-added chemicals. ncsu.eduescholarship.org

[Emim][OAc] has demonstrated high efficiency in disrupting the complex, interwoven structure of lignocellulose. mdpi.com The process typically involves heating the biomass in the ionic liquid, which leads to the dissolution of cellulose, hemicellulose, and lignin. escholarship.orgnih.gov The anion of the ionic liquid is thought to form hydrogen bonds with the hydroxyl groups in cellulose, breaking up the highly ordered crystalline structure and rendering it amorphous. nih.gov

Key findings from research on [Emim][OAc] pretreatment include:

Reduced Crystallinity: Treatment significantly decreases the cellulose crystallinity index (CrI), which is a major factor in biomass recalcitrance. For example, treating grape stems with [Emim][OAc] led to a 15.4% reduction in CrI. mdpi.comuam.es

Lignin and Hemicellulose Removal: The ionic liquid can selectively dissolve lignin and hemicellulose, leaving behind a cellulose-rich solid that is more easily hydrolyzed. nih.govnih.gov

Increased Sugar Yields: Following pretreatment, the biomass is typically regenerated by adding an anti-solvent like water or ethanol. escholarship.org The resulting material is highly susceptible to enzymatic hydrolysis. A scale-up study using switchgrass pretreated with [Emim][OAc] at 160°C achieved a 96% glucan and 98% xylan (B1165943) conversion to monomeric sugars after enzymatic hydrolysis. escholarship.orgescholarship.org

Table 2: Effect of [Emim][OAc] Pretreatment on Lignocellulosic Biomass

Biomass SourcePretreatment ConditionsKey OutcomeResultReference
Switchgrass160 °C, 2 h, 15 wt% loadingGlucan Conversion96% escholarship.orgescholarship.org
Switchgrass160 °C, 2 h, 15 wt% loadingXylan Conversion98% escholarship.orgescholarship.org
Grape Stem120 °C, 120 min, 1:5 biomass:IL ratioCrystallinity Index Reduction15.4% mdpi.comuam.es
Grape Stem120 °C, 120 min, 1:5 biomass:IL ratioSoluble Sugar Yield175.3 mg glucose / g biomass mdpi.comuam.es
Wheat Straw120 °C, 120 min, 1:5 biomass:IL ratioCrystallinity Index Reduction8.8% mdpi.com
Mixed Cabbage Residue55.8 °C, 2.65 hGlucose Yield (after hydrolysis)156.65 mg / g MCR nih.gov

While the literature extensively covers the use of [Emim][OAc] for pretreatment, information on the direct use of 1-Ethyl-3-methylimidazolium bicarbonate as a primary medium for the catalytic conversion of biomass is scarce. The primary role of ionic liquids in this context is as a solvent system that enables efficient catalysis. For instance, after pretreatment with an ionic liquid like [Emim][OAc], the separated biomass fractions (cellulose, lignin) can be catalytically converted.

Related research on other imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium chloride ([C₂mim]Cl), has explored the kinetics of acid-catalyzed hydrolysis of biomass components. rsc.org These studies show that the ionic liquid environment can facilitate the breakdown of polysaccharides into fermentable sugars. rsc.org The high solubility of biomass in these solvents allows for homogeneous or pseudo-homogeneous reaction conditions, potentially leading to faster and more selective conversions compared to traditional heterogeneous systems.

Extraction and Separation of Valuable Compounds from Biomass Matrix

The ionic liquid this compound, a member of the imidazolium-based ionic liquid family, is utilized in the extraction and separation of valuable compounds from biomass. Ionic liquids (ILs) are recognized for their potential as effective solvents in these processes. Their application can be categorized into several approaches, including solid-liquid extraction (SLE) and liquid-liquid extraction (LLE). rsc.org In SLE, the ionic liquid, often mixed with water or organic solvents, is used directly to extract value-added compounds from the solid biomass. rsc.org To enhance efficiency, techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can be employed, which leverage the ionic character of ILs to shorten extraction times and increase yields. rsc.org

Advanced Separation and Extraction Technologies

Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental separation process used across various chemical industries. nih.gov The core principle of LLE involves the separation of a solute from a feed solution by transferring it into a second, immiscible solvent. nih.govresearchgate.net The process begins with intimately mixing the two immiscible liquid phases to facilitate the mass transfer of the solute from the initial phase (feed) to the solvent phase. nih.gov Following this contact, the two phases are separated, resulting in an "extract" phase (the solvent now containing the solute) and a "raffinate" phase (the original feed depleted of the solute). nih.gov

The use of ionic liquids like this compound as the solvent system represents an advancement in LLE. acs.org These "green" solvents can enhance the extraction capability of the process. acs.org A typical LLE setup involves bringing the feed, often an aqueous solution, into contact with an immiscible organic solvent. nih.gov In the context of using a bicarbonate-based ionic liquid, one might perform an extraction to separate acidic or basic compounds. For instance, an aqueous sodium bicarbonate solution can be used to extract acidic impurities from an organic layer, converting them into salts that are soluble in the aqueous phase. researchgate.netresearchgate.net The effectiveness of the separation relies on the differing solubilities of the compound in the two immiscible liquids. researchgate.net After mixing, often in a separatory funnel, the layers are allowed to settle and are then physically separated. researchgate.net This process can be repeated multiple times to maximize the extraction of the desired compound. researchgate.net

Table 1: Key Terminology in Liquid-Liquid Extraction (LLE)

Term Description
Solute The component to be removed from the feed solution. nih.gov
Feed The original solution containing the solute. nih.gov
Solvent The immiscible liquid used to extract the solute. nih.gov
Extract The solvent phase after it has picked up the solute. nih.gov
Raffinate The feed phase after the solute has been removed. nih.gov
Partitioning The process of a solute distributing itself between the two immiscible liquid layers. researchgate.net

Ionic liquids (ILs), including imidazolium-based compounds, are central to the development of advanced gas separation membranes due to their unique properties like negligible vapor pressure, high thermal stability, and tunable gas solubility. nih.govnih.gov These features make them suitable for creating membranes for separating gases like carbon dioxide (CO₂). nih.govnih.gov Imidazolium-based ionic liquids have shown a particular aptitude for separating acidic gases such as CO₂ and hydrogen sulfide (B99878) (H₂S). nih.gov

One common approach is the Supported Ionic Liquid Membrane (SILM), where a porous support is impregnated with the ionic liquid. nih.gov The IL forms a stable liquid phase within the pores of the support, acting as a selective barrier for gas transport. nih.gov The performance of these membranes can be fine-tuned by mixing different ionic liquids to optimize properties like viscosity and gas permeability. nih.gov For example, combining a highly selective but viscous IL with a less viscous one can create a membrane that balances selectivity with a high permeation rate, making it more efficient for industrial applications like post-combustion CO₂ capture. nih.gov The mechanism for CO₂ separation in many imidazolium-based ILs involves the physical absorption of gas molecules. nih.gov

Table 2: Types of Ionic Liquid-Based Gas Separation Membranes

Membrane Type Description Key Advantage Key Challenge
Supported IL Membranes (SILMs) A porous support matrix holds the ionic liquid, which performs the separation. nih.gov Simple to prepare and test for separation performance. nih.gov Long-term process stability can be an issue. nih.gov
Polymerized ILs (PILs) The ionic liquid monomers are polymerized to form a solid membrane. nih.gov Resolves the stability issues associated with SILMs. nih.gov Gas flux can be lower compared to SILMs. nih.gov
Polymer/IL Blends ('Ion-Gels') The ionic liquid is physically blended with a host polymer matrix. nih.gov Combines the processability of polymers with the selectivity of ILs. Achieving a stable and homogeneous blend.

Ionic liquids (ILs), particularly those based on the 1-ethyl-3-methylimidazolium cation, are increasingly used as mobile phase additives in liquid chromatography to enhance separation performance. In techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), adding small concentrations of an IL to the mobile phase can significantly improve the peak shape of basic compounds and reduce band tailing and broadening.

The mechanism behind this improvement involves multiple interactions. The cations of the ionic liquid, such as 1-ethyl-3-methylimidazolium, can interact with residual silanol (B1196071) groups on the silica-based stationary phase. This interaction effectively masks the silanols, which are often responsible for the poor peak shape of basic analytes due to unwanted secondary interactions. Simultaneously, the IL can act as an ion-pairing agent, interacting with charged analytes to modify their retention. The alkyl groups on the imidazolium cation can also engage in hydrophobic interactions with the nonpolar stationary phase (e.g., C18). This dual-interaction capability allows for a fine-tuning of selectivity and resolution that is often not achievable with traditional mobile phase additives.

Table 3: Effects of Imidazolium-Based ILs as Mobile Phase Additives in HPLC

Effect Mechanism of Action Reference
Improved Peak Shape Cations of the IL interact with and mask residual silanol groups on the stationary phase, reducing unwanted analyte interactions.
Reduced Band Tailing Decreases the asymmetric elongation of chromatographic peaks, leading to better resolution.
Modified Retention Factors The IL can function as an ion-pairing agent and its components can interact with both the stationary phase and the analyte.
Enhanced Resolution The combination of reduced peak tailing and modified selectivity leads to better separation between adjacent peaks.

Catalysis in Organic and Industrial Synthesis

This compound ([emim][HCO₃]) and closely related imidazolium salts function as versatile homogeneous catalysts, particularly in reactions involving carbon dioxide (CO₂) fixation. These ionic liquids can act as bifunctional catalysts, where both the cation and the anion participate in the catalytic cycle. For instance, in the synthesis of dimethyl carbonate (DMC) from CO₂ and methanol, imidazolium hydrogen carbonate ionic liquids can serve as both an effective catalyst and a dehydrating agent at room temperature.

The 1-ethyl-3-methylimidazolium ([emim]⁺) cation has been identified as playing a significant co-catalytic role in various reactions. In the electrochemical reduction of CO₂, the [emim]⁺ cation helps to lower the overpotential required for the reaction, making the process more efficient compared to systems using conventional electrolytes. While the anion also plays a role, studies have shown that the imidazolium cation is primarily responsible for this co-catalytic effect. Similarly, in the transesterification reaction to produce DMC, imidazolium-based ionic liquids like [emim]Cl have been used as catalysts, demonstrating the cation's role in activating the substrates. The catalytic activity of these systems highlights their potential as recyclable and environmentally friendlier alternatives to traditional catalysts.

Table 4: Catalytic Applications of Imidazolium-Based Ionic Liquids

Reaction Role of Imidazolium Salt Key Finding Reference
Dimethyl Carbonate (DMC) Synthesis Homogeneous catalyst and dehydrant [CnCmIm][HCO₃] enables the reaction at room temperature by forming a CO₂-adduct that acts as the catalyst.
Cyclic Carbonate Synthesis Bifunctional catalyst [CnCmIm][HCO₃] catalyzes both the epoxidation of olefins and the cycloaddition of CO₂ in a one-pot synthesis.
Electrochemical CO₂ Reduction Co-catalyst The [emim]⁺ cation plays a significant co-catalytic role, lowering the reaction overpotential.
Lignin Depolymerization Catalytic system [emim]OAc (acetate) effectively catalyzes the oxidative depolymerization of alkali lignin without an additional catalyst. nih.gov

Biocatalysis and Enzyme Immobilization in this compound Media

The use of ionic liquids (ILs) as media for enzymatic reactions has garnered significant attention due to the potential for enhanced enzyme stability, activity, and selectivity. While direct studies on this compound are limited, the behavior of enzymes in other 1-ethyl-3-methylimidazolium ([EMIM]⁺) based ILs provides a strong basis for understanding its potential.

Research on enzymes in imidazolium-based ILs indicates that the cation can interact with the enzyme's surface, influencing its conformation and stability. For instance, studies using 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) have shown that it can act as a co-solvent to improve the activity of enzymes like α-amylase. researchgate.netrsc.org In one study, a 0.4 M concentration of [EMIM][OAc] led to an increase in the Vmax (maximum reaction rate) and a decrease in the Km (Michaelis constant), suggesting more efficient enzyme-substrate binding. researchgate.netrsc.org However, at higher temperatures (60-70 °C), the same IL increased the rate of enzyme inactivation compared to the buffer-only system. researchgate.net

The stability of enzymes in ILs is a delicate balance of interactions. The alkyl chains on the imidazolium cation can engage in hydrophobic interactions with the enzyme, while the charged ring can participate in electrostatic interactions. The nature of the anion is crucial. Basic anions like acetate can deprotonate surface residues, altering the enzyme's charge landscape and stability. The bicarbonate anion in [EMIM][HCO3] is also basic and capable of forming strong hydrogen bonds. This suggests it could significantly interact with enzyme surface residues. It is plausible that [EMIM][HCO3] could act as a buffering agent in the enzyme's microenvironment, potentially maintaining an optimal local pH for catalysis.

Enzyme immobilization is a key strategy for their industrial use, allowing for reusability and process stability. researchgate.netnih.gov Common immobilization techniques include adsorption, covalent binding, and entrapment. researchgate.netencyclopedia.pub Porous supports like celite or activated carbon are often used to provide a high surface area for enzyme attachment. researchgate.net In the context of [EMIM][HCO3], the ionic liquid could serve multiple roles in an immobilized system. It could be part of the liquid phase in which the immobilized enzyme functions, or it could be used to modify the support material itself, altering its surface properties to enhance enzyme binding and stability. The bicarbonate anion's ability to react with CO₂ to form carbonate species could also be exploited in bienzymatic cascade reactions involving CO₂ fixation. nih.gov

Electrochemical Applications and Energy Systems

The unique physicochemical properties of ionic liquids, such as high ionic conductivity, wide electrochemical windows, and low volatility, make them attractive for various electrochemical applications. electrochem.org

Electrolytes for Energy Storage Devices (e.g., batteries, supercapacitors)

The suitability of an ionic liquid as an electrolyte in energy storage devices is primarily determined by its ionic conductivity, electrochemical stability window (ESW), and viscosity. While there is extensive research on [EMIM]⁺-based ILs with various anions for batteries and supercapacitors, specific data for [EMIM][HCO3] is scarce. The bicarbonate anion (HCO₃⁻) is generally not considered electrochemically stable enough for high-voltage applications, as it can be readily oxidized or reduced.

However, examining related [EMIM]⁺-based electrolytes provides a benchmark for performance. These ILs are frequently used in electric double-layer capacitors (EDLCs), or supercapacitors, where they allow for wide operating voltages. researchgate.netnih.gov For example, supercapacitors using [EMIM][BF₄] have demonstrated high specific capacitance and energy density. nih.gov Molecular dynamics simulations of [EMIM]⁺-based amino acid ionic liquids have also shown capacitance values comparable to conventional ILs. rsc.orgrsc.org

The table below summarizes the performance of supercapacitors using various [EMIM]⁺-based electrolytes.

ElectrolyteElectrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Voltage Window (V)Citation(s)
[EMIM][BF₄]Chestnut Shell-derived Carbon208.7-- nih.gov
[EMIM][Tf₂N]Chestnut Shell-derived Carbon180.8-- nih.gov
[EMIM][Tf₂N]Carbon Nanofibers161246- nih.gov
[EMIM][Tf₂N]/CH₃CNGraphene-based Carbon174-- nih.gov
[EMIM][Tf₂N] & Choline Chloride IonogelActivated Carbon43.8135.12.4 acs.org
[EMIM][TCB] in PVdF-HFP GelMWCNT~34.4~3.5~3.8 rsc.org

Note: [EMIM] = 1-Ethyl-3-methylimidazolium; [BF₄] = Tetrafluoroborate (B81430); [Tf₂N] = Bis(trifluoromethylsulfonyl)imide; [TCB] = Tetracyanoborate; MWCNT = Multi-walled Carbon Nanotubes; PVdF-HFP = Poly(vinylidene fluoride-co-hexafluoropropylene).

Given the reactive nature of the bicarbonate anion, [EMIM][HCO3] is unlikely to be a primary electrolyte for high-voltage lithium-ion batteries or supercapacitors. Its electrochemical window would be significantly narrower than that of ILs with robust fluoroanions like [BF₄]⁻ or [Tf₂N]⁻. researchgate.netresearchgate.net However, it could potentially be used as an additive in aqueous or non-aqueous electrolytes to influence the properties of the solid-electrolyte interphase (SEI) or to act as a proton shuttle.

Electrosynthesis and Electrodeposition Processes

Ionic liquids are excellent media for the electrodeposition of metals and alloys that cannot be plated from aqueous solutions due to their high reactivity with water. rsc.orgmdpi.comnih.gov For instance, smooth aluminum coatings have been successfully electrodeposited from an [EMIM]AlCl₄ ionic liquid. nih.govresearchgate.net Similarly, the electrodeposition of iron has been investigated in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate. rsc.orgnih.gov

For [EMIM][HCO3], its application in the electrodeposition of reactive metals like aluminum or iron is improbable. The bicarbonate anion contains active protons and can decompose to CO₂ and hydroxide (B78521), which would interfere with the deposition process and the quality of the metallic coating.

However, in the field of organic electrosynthesis, [EMIM][HCO3] could find a niche role. The bicarbonate ion can serve as a mild base and a source of CO₂. This could be advantageous in carboxylation reactions where CO₂ is electrochemically activated and added to an organic substrate. Furthermore, in reactions where proton management is critical, the bicarbonate/carbonic acid equilibrium could provide a buffering effect at the electrode-electrolyte interface, potentially improving reaction selectivity and efficiency. nih.gov

Role in Electrochemical CO₂ Reduction Reaction (CO₂RR)

The electrochemical reduction of carbon dioxide (CO₂RR) into valuable fuels and chemicals is a cornerstone of carbon capture and utilization (CCU) strategies. Imidazolium-based ionic liquids, particularly those with the [EMIM]⁺ cation, have been identified as highly effective co-catalysts or electrolyte media for this process. researchgate.netfrontiersin.orgspringernature.com

The primary role of the [EMIM]⁺ cation is to stabilize the key intermediate of the CO₂ reduction, the CO₂ radical anion (CO₂•⁻), through the formation of an [EMIM-CO₂] adduct. polito.it This stabilization lowers the activation energy barrier for the initial electron transfer to CO₂, thereby reducing the overpotential required for the reaction. nih.gov

Media containing bicarbonate are central to many CO₂RR systems, especially when water is present as a proton source. rsc.org CO₂ dissolved in aqueous or protic ILs exists in equilibrium with carbonic acid (H₂CO₃) and bicarbonate (HCO₃⁻). In many cases, it is the bicarbonate ion, not gaseous CO₂, that is the direct species being reduced at the cathode. nih.gov Studies have shown that direct electrolysis from carbonate/bicarbonate capture media is a promising route for integrating CO₂ capture and conversion. rsc.org

In a system using [EMIM][HCO3], the ionic liquid itself provides both the CO₂-stabilizing cation and the electroactive bicarbonate anion. This integrated system could streamline the CO₂RR process. Research using related [EMIM]⁺ salts in the presence of bicarbonate has demonstrated high selectivity for carbon monoxide (CO), a key building block for synthetic fuels. acs.org For example, CO₂ reduction on a silver electrode in [EMIM][OTf] with 10% 0.1 M NaHCO₃ achieved a high Faradaic efficiency of 93% for CO. nih.govacs.org The bicarbonate anion can also act as a proton buffer, controlling the local pH at the electrode surface, which is crucial for steering the reaction towards desired products and suppressing the competing hydrogen evolution reaction (HER). nih.gov

Polymer Science and Materials Chemistry

Ionic liquids are versatile solvents for polymer science, acting as media for polymerization, as plasticizers, or as building blocks for poly(ionic liquid)s (PILs). rsc.orgmdpi.com

Polymerization Media for Novel Polymer Architectures

The use of ILs as solvents for polymerization offers several advantages over traditional volatile organic compounds (VOCs). Their high polarity, ionic nature, and tunability can influence polymerization kinetics and the final polymer properties. rsc.orgresearchgate.net For example, controlled or "living" radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), have been successfully carried out in imidazolium-based ILs, yielding polymers with well-defined molecular weights and narrow dispersities. acs.orgrsc.org The use of ILs can lead to significant acceleration in polymerization rates compared to conventional solvents like DMSO. acs.org

While specific examples of using [EMIM][HCO3] as a polymerization medium are not prominent in the literature, its properties suggest potential applications. The basicity of the bicarbonate anion could be harnessed to catalyze or influence base-sensitive polymerizations, such as the synthesis of certain polyesters or polyurethanes. It could also play a role in polymerizations where pH control is essential for managing the reactivity of monomers or the stability of the propagating chain.

Furthermore, [EMIM][HCO3] could be used as a porogen in the synthesis of porous polymer monoliths or membranes. During polymerization, the IL would form a distinct phase; its subsequent removal would leave a porous structure. Its reactivity with acids (releasing CO₂) could provide an in-situ method for creating foam-like polymer architectures. In the realm of biopolymers, related ionic liquids like [EMIM][OAc] have been shown to be effective plasticizers for materials like thermoplastic starch (TPS) and chitosan, disrupting the biopolymer's hydrogen bond network and increasing flexibility. nih.govmdpi.com Given its strong hydrogen-bonding capabilities, [EMIM][HCO3] could potentially exhibit similar plasticizing effects.

Formation of Functionalized Materials and Composites

The ionic liquid this compound, [EMIM][HCO3], represents a class of designer solvents and catalysts with significant potential in the synthesis of advanced functionalized materials and composites. Its unique combination of a well-studied imidazolium cation and a reactive bicarbonate anion offers distinct advantages in various synthetic strategies. The role of [EMIM][HCO3] can be multifaceted, acting as a solvent, a catalyst, or even a reactant to impart specific functionalities to the final material.

The utility of imidazolium-based ionic liquids in polymer science is well-established, where they can serve as reaction media for various polymerization processes, often leading to polymers with high molecular weights and enhanced stability. nih.gov The choice of the anion is crucial as it dictates many of the ionic liquid's key properties and reactive capabilities. While extensive research exists for anions like acetate and halides, the bicarbonate anion offers unique chemical pathways for material functionalization. nih.govrsc.org

Catalytic Role in Polymerization and Composite Synthesis

The bicarbonate anion in [EMIM][HCO3] can function as a weak base, making the ionic liquid a potential homogeneous base catalyst for various polymerization reactions. nih.gov This catalytic activity is analogous to that observed with other basic ionic liquids. For instance, ionic liquids are known to be effective catalysts for silanization reactions, which improve the dispersion of fillers like silica (B1680970) in polymer matrices and enhance the interfacial bonding between the filler and the matrix. nih.gov The basic nature of the bicarbonate anion could facilitate such reactions, promoting the formation of highly integrated and functional composite materials.

Furthermore, the bicarbonate ion has been investigated as an active catalyst species for the fixation of carbon dioxide, particularly in the synthesis of cyclic carbonates from epoxides. dntb.gov.ua This reactivity highlights its potential to activate substrates in other chemical transformations relevant to material synthesis. A proposed application is in the transesterification process for producing polycarbonates or other polyesters, where its basicity could catalyze the reaction under mild conditions.

In-situ Generation of Porous Structures

A unique application for [EMIM][HCO3] in composite formation lies in its ability to act as a latent foaming agent. The bicarbonate anion is thermally labile and decomposes upon heating to release carbon dioxide (CO₂) and water. This in-situ gas generation can be harnessed during polymer processing to create porous, foam-like structures within a composite material. This method offers a green alternative to conventional foaming agents. The generation of CO₂ foam is a recognized technique for creating materials with enhanced properties, such as improved thermal insulation and lightweight characteristics. engineering.org.cn This approach could be particularly useful in fabricating advanced cement or gypsum boards with integrated phase change materials for improved energy efficiency in buildings. mdpi.com

Solvent and Functionalizing Agent for Biopolymer Composites

Ionic liquids based on the 1-ethyl-3-methylimidazolium cation are renowned for their ability to dissolve and process natural polymers, most notably cellulose, which is insoluble in common organic solvents. nih.gov 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]), a close analogue of [EMIM][HCO3], is widely used to dissolve cellulose for the preparation of composite films, fibers, and gels. nih.gov The dissolution mechanism involves the anion forming strong hydrogen bonds with the hydroxyl groups of cellulose, thereby disrupting the extensive intermolecular hydrogen-bonding network of the polymer. nih.gov

Drawing a parallel, [EMIM][HCO3] is expected to exhibit similar capabilities as a solvent for biopolymers. The bicarbonate anion can act as a hydrogen bond acceptor, facilitating the dissolution of cellulose or other biopolymers like chitosan. This allows for the homogeneous blending of these biopolymers with other materials, such as nanofillers or other polymers, to create advanced composites. For example, synthetic wood composites have been prepared by dissolving cellulose, hemicellulose, and lignin in [EMIM][OAc] along with additives like polyethylene (B3416737) glycol (PEG) or carbon nanotubes. dntb.gov.ua This same principle could be applied using [EMIM][HCO3] to create novel bio-based composites.

The reactive nature of the bicarbonate anion may also offer a route to the simultaneous chemical functionalization of the biopolymer during the dissolution and composite formation process. Its basicity could be used to catalyze grafting reactions onto the polymer backbone, introducing new functional groups and tailoring the final properties of the composite material.

The table below summarizes the potential applications and roles of this compound in the formation of functionalized materials and composites, based on its chemical properties and analogies with related ionic liquids.

Application Area Role of [EMIM][HCO3] Mechanism / Principle Potential Composite System Reference Analogy
Polymer Synthesis Homogeneous Base CatalystThe bicarbonate anion (HCO₃⁻) acts as a weak base, catalyzing polymerization reactions such as polyesterification or silanization.Silica-filled rubber composites, Polycarbonates nih.govnih.gov
Porous Materials In-situ Foaming AgentThermal decomposition of the bicarbonate anion generates CO₂ gas, creating a porous morphology within a polymer matrix.Foamed polymer insulation, Lightweight construction materials engineering.org.cn
Biocomposites Dissolving MediumThe bicarbonate anion disrupts the hydrogen-bonding network of biopolymers like cellulose, enabling their dissolution and blending.Cellulose-nanofiller composites, Chitosan-based functional films dntb.gov.uanih.gov
Functionalization Catalyst for GraftingThe basicity of the ionic liquid can catalyze the grafting of functional molecules onto polymer backbones.Surface-modified biopolymer films nih.gov

Future Research Directions and Emerging Paradigms for 1 Ethyl 3 Methylimidazolium Bicarbonate

Development of Novel Analogues and Derivatives with Tuned Properties

The inherent tunability of ionic liquids is a cornerstone of their appeal, and 1-ethyl-3-methylimidazolium (B1214524) bicarbonate is no exception. rsc.org Future research will focus on the rational design and synthesis of novel analogues and derivatives where specific properties are precisely controlled through targeted molecular modifications. rsc.orgresearchgate.net

The structure of an ionic liquid is a composite of a cation and an anion, and modifications to either component can lead to significant changes in its physicochemical properties. rsc.org For the 1-ethyl-3-methylimidazolium cation, research is directed towards altering the length of the alkyl side chains. rsc.orgnih.gov For instance, increasing the alkyl chain length can impact van der Waals interactions, which in turn influences properties like melting point and viscosity. rsc.org Another promising avenue is the introduction of functional groups onto the imidazolium (B1220033) ring or its side chains. researchgate.netmdpi.com Groups such as hydroxyl (-OH), nitrile (-CN), or ethers can be incorporated to alter polarity, hydrogen bonding capability, and specific interactions with other molecules, thereby tailoring the IL for applications ranging from enhanced CO2 capture to specialized lubricant properties. researchgate.netmdpi.com

Similarly, the bicarbonate anion can be substituted to create a new series of analogues. Synthesizing the 1-ethyl-3-methylimidazolium cation with anions like fluoride (B91410), tetrafluoroborate (B81430), or ethyl sulfate (B86663) has been demonstrated, each imparting distinct characteristics to the resulting IL. alfa-chemical.comresearchgate.netgoogle.com For example, the choice of anion has a dramatic effect on properties like water miscibility and thermal stability. aip.org This strategy allows for the creation of a library of related ILs with a spectrum of properties, optimized for specific tasks such as catalysis, electrochemistry, or material synthesis. researchgate.netresearchgate.net

Table 1: Influence of Structural Modifications on Imidazolium-Based Ionic Liquid Properties

Structural Modification Target Property to Tune Anticipated Effect Potential Application
Cation: Alkyl Chain Length Melting Point, ViscosityLonger chains can decrease melting points (due to reduced Coulombic interactions) before increasing them (due to stronger van der Waals forces). rsc.orgLow-temperature reactions, lubricants.
Cation: Functionalization (-OH, -CN) Polarity, H-bonding, SelectivityIntroduces specific interactions, enhances solubility for certain solutes, improves interfacial properties. mdpi.comCO2 capture, catalysis, surface modification. mdpi.com
Anion: Substitution (e.g., F⁻, BF₄⁻) Water Miscibility, Thermal StabilityThe anion choice is a primary determinant of the IL's hydrophilicity/hydrophobicity and decomposition temperature.Biphasic catalysis, high-temperature processes.

Integration into Multicomponent Reaction Systems and Cascades

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of green and efficient chemistry. organic-chemistry.org Imidazolium-based ionic liquids have shown significant promise as catalysts and media for these reactions, a potential that extends to 1-ethyl-3-methylimidazolium bicarbonate. nih.govionike.com

A prominent example is the Biginelli reaction, a three-component condensation to produce dihydropyrimidinones, which are valuable pharmaceutical scaffolds. organic-chemistry.orgnih.gov Studies using other imidazolium ILs have shown that the ionic liquid can do more than just act as a solvent; it can actively participate in the reaction mechanism. nih.govrsc.org The IL can stabilize reaction intermediates and influence the reaction pathway, leading to significantly faster kinetics and higher yields compared to conventional solvents. nih.govrsc.org The basicity of the bicarbonate anion in this compound could be particularly advantageous in catalyzing reactions that require a basic environment.

Future research will likely focus on employing this compound as a recyclable, non-volatile catalyst for a broader range of MCRs. Beyond single-step MCRs, there is a growing interest in designing reaction cascades, where the product of one reaction becomes the substrate for the next in the same pot. The unique solvating and catalytic properties of ILs make them ideal media for such tandem processes. The ability to tune the IL's properties could allow for the design of systems where multiple catalytic steps, which might be incompatible in traditional solvents, can proceed sequentially.

Table 2: The Biginelli Reaction as an Example of an IL-Catalyzed Multicomponent System

Reaction Component Role Example
Aldehyde ElectrophileBenzaldehyde
β-Ketoester NucleophileEthyl acetoacetate
Urea/Thiourea NucleophileUrea
Ionic Liquid Catalyst Medium & CatalystThis compound (proposed)
Product DihydropyrimidinoneA complex heterocyclic compound formed in a single step. organic-chemistry.org

Advancements in In Situ Characterization Techniques for Real-Time Reaction Monitoring

Understanding precisely what happens during a chemical reaction as it occurs is crucial for optimization and control. The development and application of in situ and operando characterization techniques are set to revolutionize the study of reactions involving this compound. mdpi.comrsc.org These methods allow researchers to observe molecular transformations, reaction kinetics, and catalyst behavior under actual working conditions, rather than relying on pre- and post-reaction analyses. mdpi.comxmu.edu.cn

Spectroscopic techniques are at the forefront of this effort. In situ Raman and Infrared (IR) spectroscopy have proven to be powerful tools for monitoring processes like CO2 capture in ionic liquids. thermofisher.comdtic.milacs.org These techniques can provide real-time information on the interactions between CO2 and the ionic liquid, quantifying gas loading and identifying the formation of new chemical species. thermofisher.comacs.orgwhiterose.ac.uk For example, shifts in the vibrational frequency bands of the IL can indicate how the solvent molecules are interacting with the gas. dtic.mil

The concept of operando spectroscopy, which combines catalytic performance measurement with simultaneous spectroscopic characterization, offers even deeper insights. rsc.orgxmu.edu.cn Future work will involve designing specialized reaction cells that allow for the study of catalytic reactions, such as MCRs or hydrogenations, in this compound while simultaneously collecting spectroscopic data. This will help elucidate complex reaction mechanisms, identify transient intermediates, and understand how the catalyst and solvent evolve over the course of the reaction, leading to more rational catalyst and process design. mdpi.com

Table 3: In Situ and Operando Techniques for Reaction Monitoring in Ionic Liquids

Technique Type of Information Provided Relevance for [emim][HCO₃]
Raman Spectroscopy Molecular vibrations, chemical structure changes, quantification of species. thermofisher.comwhiterose.ac.ukReal-time monitoring of CO2 capture, tracking reactant/product concentrations in catalysis.
Infrared (IR) Spectroscopy Functional group analysis, intermolecular interactions (e.g., H-bonding). acs.orgElucidating the mechanism of CO2 absorption and interaction with the IL's ions.
Nuclear Magnetic Resonance (NMR) Structural elucidation of intermediates and products, diffusion coefficients.Investigating reaction pathways and kinetics, such as in the Biginelli reaction. nih.gov
X-ray Scattering Structural evolution of materials, nanoparticle size and distribution. acs.orgCharacterizing the state of nanomaterials or catalysts dispersed in the IL during a reaction.

Process Intensification and Scale-Up Considerations for Industrial Applicability

For this compound to transition from a laboratory curiosity to an industrial workhorse, research must address the challenges of process intensification and scale-up. researchgate.netnih.gov Process intensification aims to develop substantially smaller, cleaner, and more energy-efficient technologies. researchgate.net Key challenges in scaling up IL-based processes include managing solvent viscosity, ensuring efficient heat and mass transfer, and developing cost-effective solvent recovery and recycling protocols. researchgate.netnih.gov

Research on close analogues like 1-ethyl-3-methylimidazolium acetate (B1210297) ([C2mim][OAc]) in biomass pretreatment provides valuable insights. nih.govresearchgate.net Studies scaling up the ionoSolv process have shown that factors like biomass loading and particle size significantly impact outcomes, such as sugar yields and lignin (B12514952) re-precipitation. nih.gov A major challenge identified is the removal of residual IL from the products, which often requires extensive washing. nih.gov Similar challenges are anticipated for processes using the bicarbonate analogue.

Table 4: Key Challenges and Strategies for Scale-Up of IL-Based Processes

Challenge Description Intensification/Scale-Up Strategy
High Viscosity High viscosity, especially at high solute loadings, can impede mixing and mass transfer. nih.govOperating at higher temperatures; designing efficient reactors with high shear mixing.
Solvent Cost & Recovery Ionic liquids can be expensive, making efficient recovery and recycling essential for economic viability. researchgate.netDevelopment of efficient separation techniques (e.g., anti-solvent precipitation, membrane separation); ensuring high thermal stability of the IL to prevent degradation during recycling. nih.gov
Heat & Mass Transfer Poor heat and mass transfer in large reactors can lead to lower yields and side reactions.Use of microreactors or flow chemistry systems; optimizing reactor geometry and stirring. nih.gov
Downstream Processing Residual IL can contaminate products and inhibit subsequent steps (e.g., enzymatic hydrolysis or fermentation). nih.govOptimizing washing protocols; selecting biocompatible ILs; integrating separation steps.

Synergistic Applications with Other Advanced Materials and Nanostructures

The future of this compound extends beyond its use as a simple solvent or catalyst. A major emerging paradigm is its integration with other advanced materials to create hybrid systems with synergistic properties. rsc.org By combining the unique characteristics of the ionic liquid with materials like nanoparticles, graphene, or metal-organic frameworks (MOFs), researchers can develop novel functional materials for a wide range of applications. rsc.orgrsc.orgnih.gov

For example, dispersing nanoparticles in ionic liquids can create stable colloidal systems with applications in catalysis and electrochemistry. rsc.org The ionic liquid can act as a capping agent, preventing nanoparticle aggregation and enhancing catalytic activity. acs.org In another approach, ionic liquids have been used to plasticize biopolymer-graphene composites, influencing the material's structural and conductive properties. nih.gov

One of the most promising areas is the combination of ionic liquids with MOFs. rsc.orgrsc.org MOFs are highly porous materials with vast internal surface areas. researchgate.net Using an ionic liquid within the pores of a MOF can create a synergistic system for gas separation or catalysis. rsc.orgacs.org The MOF provides a structured environment and high concentration of active sites, while the ionic liquid can enhance the solubility of reactants (like CO2) and facilitate transport to the active sites. acs.org Research has shown that these hybrid systems can exhibit enhanced catalytic activity and stability compared to either component alone. rsc.orgacs.org Future work will explore the synthesis of such hybrid materials incorporating this compound for applications like enhanced CO2 capture and conversion.

Table 5: Synergistic Hybrid Systems Involving Imidazolium-Based Ionic Liquids

IL + Material Synergistic Effect Emerging Application
Nanoparticles (e.g., Ruthenium) IL stabilizes nanoparticles and can enhance product stability. acs.orgCatalysis (e.g., CO2 hydrogenation to formic acid). acs.org
Graphene Oxide (GO) IL acts as a plasticizer and interacts with GO, modifying the mechanical and conductive properties of a polymer matrix. nih.govAdvanced bionanocomposites, functional materials. nih.gov
Metal-Organic Frameworks (MOFs) IL enhances reactant solubility (e.g., CO2) and transport within the MOF pores, leading to improved catalytic performance. rsc.orgacs.orgGas separation, heterogeneous catalysis, CO2 capture and conversion. rsc.orgrsc.org
Biopolymers (e.g., Chitosan) IL disrupts hydrogen bonding in the biopolymer network, acting as a plasticizer and increasing ionic conductivity.Ionically conducting polymers, advanced biopolymer materials.

Q & A

Q. What are the standard synthesis protocols for 1-ethyl-3-methylimidazolium-based ionic liquids, and how do reaction conditions influence anion exchange efficiency?

Methodological Answer :

  • Synthesis : EMIM-based ionic liquids are typically synthesized via alkylation of 1-methylimidazole with ethyl halides, followed by anion exchange. For example:
    • EMIM chloride is prepared by reacting 1-methylimidazole with ethyl bromide in a solvent (e.g., dichloromethane) under reflux .
    • Anion exchange : Bicarbonate (HCO₃⁻) can be introduced via metathesis. For instance, EMIM chloride is treated with sodium bicarbonate (NaHCO₃) in aqueous solution, followed by purification (e.g., solvent extraction, recrystallization) .
  • Critical Factors :
    • Reaction time and temperature : Prolonged heating may degrade thermally unstable anions (e.g., HCO₃⁻).
    • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance ion mobility during metathesis.
    • Purity verification : Use NMR (¹H/¹³C) and ion chromatography to confirm anion exchange efficiency .

Q. How can researchers characterize the physicochemical properties of EMIM-based ionic liquids?

Methodological Answer :

  • Key Techniques :

    • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures (e.g., EMIM acetate decomposes at ~220°C) .
    • Viscosity and conductivity : Rotational viscometry and impedance spectroscopy (e.g., EMIM TFSI has high ionic conductivity ~10 mS/cm at 25°C) .
    • Density and refractive index : Pycnometry and Abbe refractometry (e.g., EMIM acetate: ρ ~1.1 g/cm³, n₂₀/D = 1.502) .
  • Data Table : Properties of Analogous EMIM Salts

    PropertyEMIM Cl⁻ EMIM OAc⁻ EMIM TFSI⁻
    Density (g/cm³)1.101.11.52
    Decomposition Temp (°C)280220400
    Ionic Conductivity (mS/cm)5.84.310.0

Advanced Research Questions

Q. How does the choice of anion in EMIM ionic liquids affect their performance in electrochemical applications like ionogels?

Methodological Answer :

  • Case Study : EMIM TFSI and EMIM triflate were used in vitrimer ionogels due to their high ionic conductivity and thermal stability. The TFSI⁻ anion’s hydrophobicity reduces water uptake, enhancing durability in flexible electronics .
  • Bicarbonate Considerations : HCO₃⁻ is hydrophilic and may degrade at elevated temperatures. Researchers should:
    • Test thermal stability via TGA before integration into polymer matrices.
    • Compare conductivity with hydrophobic anions (e.g., TFSI⁻) under humid vs. dry conditions .

Q. How can EMIM-based ionic liquids be optimized for biomass dissolution, and what contradictions exist in reported solubility data?

Methodological Answer :

  • Optimization Strategies :
    • Anion basicity : Acetate (OAc⁻) dissolves cellulose via hydrogen-bond disruption. Bicarbonate (HCO₃⁻), being a weaker base, may require co-solvents or elevated temperatures .
    • Pre-treatment : Microwave-assisted heating enhances dissolution kinetics for stubborn biopolymers.
  • Data Contradictions :
    • EMIM acetate’s solubility for lignin varies across studies (40–90 mg/g), likely due to differences in biomass source and moisture content .
    • Resolution: Standardize biomass pre-treatment (e.g., drying at 105°C for 24 hours) and use Karl Fischer titration to quantify residual water .

Q. What methodologies address discrepancies in the catalytic activity of EMIM ionic liquids in CO₂ capture studies?

Methodological Answer :

  • Example : EMIM chloride showed variable CO₂ absorption capacities (0.1–0.5 mol CO₂/mol IL) due to impurities (e.g., water) or measurement techniques (volumetric vs. gravimetric) .
  • Resolution :
    • Purification : Dry ILs under vacuum (≤1 mbar, 60°C) for 48 hours.
    • Standardized testing : Use high-pressure autoclaves with in-situ FTIR to monitor CO₂ uptake .

Research Gaps and Methodological Adaptations

Q. Why are there limited studies on EMIM bicarbonate, and how can researchers adapt existing protocols for its analysis?

Critical Analysis :

  • Gap : No direct studies on EMIM HCO₃ were found in the evidence. Its instability (HCO₃⁻ → CO₃²⁻ + CO₂↑ in acidic conditions) may limit applications .
  • Adaptations :
    • Synthesis : Perform anion exchange in cold, deionized water to minimize decomposition.
    • Characterization : Use FTIR to detect bicarbonate bands (e.g., 1420 cm⁻¹ for HCO₃⁻ asymmetric stretch) and compare with EMIM carbonate .

Q. Methodological Recommendations for Future Studies

  • Anion Stability Screening : Conduct accelerated aging tests (e.g., 70°C for 7 days) to assess HCO₃⁻ decomposition kinetics.
  • Collaborative Data Sharing : Establish a database for EMIM-based IL properties (e.g., conductivity, thermal stability) to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.